The compound (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 200.25 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's structure features an azetidine ring substituted with a fluoromethyl group, and a piperidine moiety linked through a ketone functional group, which may contribute to its biological activity.
This compound can be found in several chemical databases, including PubChem, where it is cataloged under the identifier 2089695-09-8. It falls under the category of nitrogen-containing heterocycles, specifically classified as an azetidine derivative. The presence of both azetidine and piperidine rings suggests that it may exhibit properties characteristic of both classes of compounds, which are often utilized in drug design.
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone typically involves several key steps:
The molecular structure of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone can be represented using various notations:
InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-3-1-2-4-12-9/h8-9,12H,1-7H2
C1CCNC(C1)C(=O)N2CC(C2)CF
These notations provide insight into the compound's connectivity and stereochemistry. The presence of both azetidine and piperidine rings within its structure suggests potential interactions with biological targets, particularly in pharmacological contexts.
The compound is expected to participate in various chemical reactions typical for amides and heterocycles:
The physical properties of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone include:
Chemical properties include:
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: